molecular formula C13H17BrClNO2 B13499918 (S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate

(S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate

Cat. No.: B13499918
M. Wt: 334.63 g/mol
InChI Key: KQNRMISRZVQOTB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated phenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods: Industrial production of tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of therapeutic agents .

Industry: In the industrial sector, tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate is unique due to the presence of the substituted phenyl ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets or unique reactivity patterns are required .

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m0/s1

InChI Key

KQNRMISRZVQOTB-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.